molecular formula C11H6F3N3 B2361076 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318497-83-5

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2361076
CAS RN: 318497-83-5
M. Wt: 237.185
InChI Key: RZHQYJAXGRLEEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is not explicitly mentioned in the search results .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” has not been explicitly detailed in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving “1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” are not explicitly mentioned in the search results .

Scientific Research Applications

Organic Synthesis

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: is a valuable intermediate in organic synthesis. Its trifluoromethyl group can act as a bioisostere for certain metabolically labile groups, potentially leading to more stable and bioavailable pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to design and synthesize novel drugs. Its core structure is conducive to binding with various biological targets, which can be exploited to develop new therapeutic agents .

Material Science

The electronic properties of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile make it a candidate for use in material science, particularly in the development of organic semiconductors and photovoltaic materials .

Agricultural Chemistry

This compound could be modified to create pesticides or herbicides. The trifluoromethyl group is often found in agrochemicals due to its stability and resistance to metabolic degradation .

Analytical Chemistry

As a standard or reagent, 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be used in analytical chemistry for the quantification and identification of various substances through techniques like HPLC or mass spectrometry .

Chemical Education

In chemical education, this compound can serve as an example to teach various concepts such as nucleophilic aromatic substitution, the importance of functional groups in chemical reactivity and stability, and the role of halogens in organic compounds .

Mechanism of Action

The mechanism of action of “1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards associated with “1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” are not explicitly mentioned in the search results .

Future Directions

The future directions for the study and application of “1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” are not explicitly mentioned in the search results .

properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)10-8(6-15)7-16-17(10)9-4-2-1-3-5-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHQYJAXGRLEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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